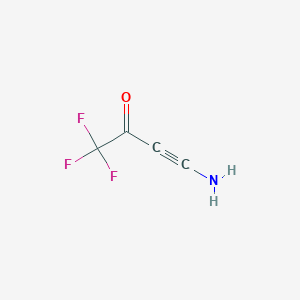

4-Amino-1,1,1-trifluoro-3-butyn-2-one

Description

Significance of Fluorinated Organic Compounds in Chemical Science

Fluorinated organic compounds have garnered significant attention across various scientific disciplines due to the unique properties conferred by the fluorine atom. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. alfa-chemistry.comwikipedia.org Fluorine's high electronegativity and relatively small size allow it to replace hydrogen in organic molecules often without significant geometric distortion, while drastically altering the electronic properties of the molecule. alfa-chemistry.comtcichemicals.com

This strategic incorporation of fluorine is particularly impactful in the life sciences. It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine can enhance a drug's metabolic stability and bioactivity. wikipedia.orgnih.gov In materials science, fluorinated compounds are utilized in a wide array of applications, including the production of fluoropolymers with high thermal stability, specialty lubricants, and components for liquid crystal displays. alfa-chemistry.comnih.govacs.org

Structural Characteristics of 4-Amino-1,1,1-trifluoro-3-butyn-2-one: Trifluoromethyl, Alkyne, Ketone, and Amine Functionalities

The chemical entity this compound is a multifunctional molecule, with each functional group contributing to its unique reactivity.

Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group significantly influences the reactivity of the adjacent ketone and alkyne functionalities. It enhances the electrophilicity of the carbonyl carbon and the acetylenic carbons, making them more susceptible to nucleophilic attack. beilstein-journals.org The trifluoromethyl group is a key feature in many bioactive molecules, often acting as a mimic of tetrahedral transition states in enzymatic reactions. beilstein-journals.org

Alkyne Group: The carbon-carbon triple bond provides a site of unsaturation, making the molecule amenable to a variety of addition reactions. The presence of the adjacent trifluoromethyl ketone activates the alkyne for reactions such as Michael additions and cycloadditions.

Ketone Group: The carbonyl group is a classic electrophilic center. The adjacent trifluoromethyl group further increases its reactivity towards nucleophiles. Trifluoromethyl ketones are valuable synthetic targets due to their presence in various enzyme inhibitors. beilstein-journals.org

Amine (NH₂) Group: The amino group introduces a nucleophilic and basic center into the molecule. This functionality can participate in intramolecular reactions or be a site for further chemical modification. The presence of both a primary amine and a highly electrophilic trifluoromethyl-activated alkyne-ketone system suggests a potential for complex intramolecular cyclizations and rearrangements.

Conceptual Framework for Investigating Multifunctional Fluorinated Building Blocks

The study of multifunctional fluorinated building blocks like this compound is centered on harnessing the interplay of their distinct functional groups to achieve complex molecular architectures. The strategic placement of electron-withdrawing and electron-donating groups creates a "push-pull" system, enabling a rich and diverse reaction chemistry. Research in this area often focuses on developing synthetic methodologies that exploit this inherent reactivity to construct novel heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The investigation of these building blocks contributes to the broader field of fluorine chemistry and provides tools for medicinal and materials chemists. researchgate.net

Overview of Current Research Landscape for this compound and Related Trifluorinated Butynone/Butynol (B8639501) Scaffolds

Research on trifluoromethylated butynone and butynol scaffolds is an active area of organic synthesis. These compounds are recognized as versatile intermediates for the preparation of a wide range of fluorine-containing molecules. For instance, related compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) are used as precursors for synthesizing antiviral and anticancer drugs, as well as agrochemicals. google.com The reactivity of the trifluoromethyl-activated alkyne is a key focus, with studies exploring its participation in Diels-Alder reactions and other cycloadditions to form complex ring systems. acs.orgacs.org

The synthesis of trifluoromethyl ketones is also a significant research area, with various methods being developed for their preparation from readily available starting materials. beilstein-journals.orgthieme-connect.comacs.org The unique reactivity of these scaffolds allows for their use in creating novel phenoxytrifluoromethylpyridines with antifungal activity, demonstrating the practical applications of this class of compounds. mdpi.com The development of efficient synthetic routes to these building blocks and the exploration of their subsequent transformations are central themes in the current research landscape. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,1,1-trifluorobut-3-yn-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUHBPBMPWQZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CN)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1,1,1 Trifluoro 3 Butyn 2 One and Analogous Trifluorinated Butynones

Historical Perspectives and Early Preparative Approaches to Trifluorinated Ynones

The journey into organofluorine chemistry began in the 19th century, long before the isolation of elemental fluorine. Early methods were often harsh and limited in scope. The development of trifluoromethylated compounds gained significant momentum in the mid-20th century, driven by the need for new materials with unique properties.

Historically, the synthesis of trifluoromethylated ketones and alkynes was not straightforward. Early approaches to trifluoromethyl ketones often involved the use of aggressive fluorinating agents or the derivatization of trifluoroacetic acid. For instance, trifluoroacetic anhydride has been a versatile reagent for introducing the trifluoroacetyl group onto various substrates. sigmaaldrich.comwikipedia.org The preparation of trifluoromethyl alkynes often relied on multi-step sequences starting from trifluoromethyl-containing building blocks.

Contemporary Synthetic Strategies for 4-Amino-1,1,1-trifluoro-3-butyn-2-one

Modern synthetic chemistry offers a more nuanced and powerful toolkit for the construction of complex molecules like this compound. The synthesis of this molecule can be deconstructed into the formation of the alkyne backbone, the introduction of the trifluoromethyl group, and the installation of the amino functionality.

Approaches Involving Alkyne Formation

The formation of the carbon-carbon triple bond is a cornerstone of organic synthesis. For a structure like this compound, several strategies can be envisioned:

Coupling Reactions: Sonogashira coupling of a trifluoroacetyl-substituted acetylene with a suitable nitrogen-containing partner, or a related coupling of a terminal alkyne with a trifluoroacetyl electrophile, could be a viable route.

Elimination Reactions: The synthesis could proceed through a dihalo-precursor, with subsequent double dehydrohalogenation to form the alkyne.

From Carbonyl Compounds: The Corey-Fuchs reaction or the Seyferth-Gilbert homologation are classic methods to convert aldehydes into terminal alkynes, which could then be further functionalized.

The choice of strategy would depend on the availability of starting materials and the compatibility of functional groups.

Strategies for Incorporating the Trifluoromethyl Group

The introduction of the trifluoromethyl (CF3) group is a critical step and a well-developed area of organofluorine chemistry. Several modern methods are available:

Nucleophilic Trifluoromethylation: Reagents like the Ruppert-Prakash reagent (TMSCF3) are widely used for the nucleophilic transfer of a CF3 group to electrophiles such as aldehydes, ketones, and esters. mdpi.com This could be applied to a precursor already containing the amino-alkyne moiety.

Electrophilic Trifluoromethylation: Reagents such as Togni's or Umemoto's reagents allow for the electrophilic introduction of the CF3 group.

Radical Trifluoromethylation: Photoredox catalysis has emerged as a powerful tool for the radical trifluoromethylation of various organic molecules, including alkenes and alkynes. acs.org

From Trifluoroacetic Acid Derivatives: Trifluoroacetic anhydride (TFAA) can react with organometallic reagents or enolates to form trifluoromethyl ketones. sigmaaldrich.comwikipedia.org

The following table summarizes some common trifluoromethylating agents and their applications:

| Reagent/Method | Type | Typical Substrates |

| Ruppert-Prakash (TMSCF3) | Nucleophilic | Aldehydes, Ketones, Imines |

| Togni's Reagents | Electrophilic | β-Ketoesters, Alkenes, Alkynes |

| Umemoto's Reagents | Electrophilic | Aromatic compounds, Enolates |

| Trifluoroacetic Anhydride (TFAA) | Acylation | Alcohols, Amines, Organometallics |

| Photoredox Catalysis with CF3I or CF3SO2Cl | Radical | Alkenes, Alkynes, Arenes |

Methods for Introducing the Amino Functionality

The introduction of the amino group can be achieved at various stages of the synthesis. Key strategies include:

Nucleophilic Substitution: Reaction of an amine with a suitable electrophilic precursor, such as a propargyl halide or sulfonate.

From a Carbonyl Group: Reductive amination of a ketone precursor could install the amino group.

Addition to an Alkyne: Hydroamination of a trifluoromethyl-substituted alkyne is a direct approach, although regioselectivity can be a challenge.

Rearrangement Reactions: The aza-Meyer-Schuster rearrangement could be a potential, though less common, route.

Synthesis of Related Trifluorinated Butynone Scaffolds and their Precursors

The synthesis of analogous trifluorinated butynones often employs similar strategies. For instance, the synthesis of 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones has been reported, which can serve as versatile precursors for various trifluoromethyl-substituted heterocycles. These precursors are often synthesized from the reaction of trifluoroacetic anhydride with vinyl ethers.

The synthesis of trifluoromethylated ynones, in general, can be achieved by the reaction of a terminal alkyne with a trifluoroacetylating agent. These ynones are valuable building blocks in organic synthesis and have been used to prepare a variety of heterocyclic compounds.

Stereoselective Synthesis of Chiral Derivatives and Analogs of Trifluorinated Butynones

The introduction of stereocenters into trifluorinated butynone scaffolds is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis of chiral trifluoromethylated amines has been achieved through various methods, including the catalytic enantioselective isomerization of imines. nih.gov

For chiral analogs of this compound, a key challenge would be the stereocontrolled introduction of the amino group or another chiral center. This could be achieved through:

Asymmetric Hydrogenation: The reduction of a prochiral enamine or imine precursor using a chiral catalyst.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a key reaction, followed by its removal.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.

The development of stereoselective methods for the synthesis of complex fluorinated molecules continues to be an active area of research, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals.

Green Chemistry Approaches and Sustainable Synthetic Routes to this compound

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a highly functionalized and reactive molecule such as this compound, the principles of green chemistry offer a framework for designing safer, more efficient, and sustainable production processes. Research into analogous trifluorinated butynones and related compounds has highlighted several strategies that align with these principles, including the use of greener solvents, catalysis, and the utilization of readily available or waste feedstocks.

One of the core tenets of green chemistry is the use of environmentally friendly solvents. In the synthesis of heterocyclic compounds derived from CF3-ynones, solvents such as ethanol and n-heptane-water systems have been successfully employed. mdpi.com These solvents are considered "green" and their application minimizes the environmental impact of the reaction, a principle that could be extended to the synthesis of this compound. The ideal green synthesis would also feature a high E-factor, which represents the ratio of the mass of waste to the mass of the desired product. For instance, a gram-scale synthesis of a trifluoromethylated triazole from a CF3-ynone reported an E-factor of 13.6, which is considered a favorable value for fine chemical production. mdpi.com

Catalysis plays a crucial role in the development of sustainable synthetic routes. Photoredox catalysis, for example, has emerged as a powerful tool for the synthesis of α-trifluoromethyl alkynes from gem-difluoroalkenes. acs.org This method is advantageous as it often proceeds under mild conditions, utilizes visible light as a renewable energy source, and can be highly efficient. acs.org The application of such photocatalytic methods could provide a more sustainable pathway to key intermediates required for the synthesis of this compound.

Another key aspect of green chemistry is the use of abundant and non-toxic starting materials. The synthesis of trifluoromethyl ketones has been achieved through the nucleophilic trifluoromethylation of esters using fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct. beilstein-journals.org This approach not only provides a straightforward route to trifluoromethyl ketones but also valorizes a waste product, turning a potential environmental liability into a valuable chemical feedstock. beilstein-journals.org This strategy of utilizing industrial byproducts could be a significant step towards a more sustainable synthesis of trifluoromethylated butynones.

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound, based on findings from related trifluoromethylated compounds.

| Green Chemistry Principle | Potential Application in the Synthesis of this compound | Relevant Research Findings |

| Use of Greener Solvents | Employing solvents like ethanol and water/n-heptane mixtures to reduce environmental impact. | Successful use in the synthesis of trifluoromethylated triazoles and isoxazoles from CF3-ynones. mdpi.com |

| High Atom Economy / Low E-Factor | Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste. | An E-factor of 13.6 was achieved in a related synthesis, indicating a good efficiency for fine chemical production. mdpi.com |

| Catalysis | Utilizing photocatalysis to enable efficient and selective transformations under mild conditions. | Photoredox-catalyzed synthesis of α-trifluoromethyl alkynes has been developed, offering a simple and direct approach. acs.org |

| Use of Renewable or Waste Feedstocks | Incorporating industrial byproducts like fluoroform as a source of the trifluoromethyl group. | Fluoroform has been effectively used for the synthesis of trifluoromethyl ketones from esters. beilstein-journals.org |

While direct green synthetic routes for this compound are still an emerging area of research, the methodologies developed for analogous trifluoromethylated compounds provide a clear roadmap. Future efforts will likely focus on integrating these principles to develop a truly sustainable and environmentally responsible synthesis of this important chemical compound.

Chemical Reactivity and Transformation Pathways of 4 Amino 1,1,1 Trifluoro 3 Butyn 2 One

Reactions Involving the Alkyne Moiety of 4-Amino-1,1,1-trifluoro-3-butyn-2-one

The alkyne in this molecule is highly electron-deficient, or "activated," due to its conjugation with the trifluoromethyl ketone. This activation makes it a prime target for various addition and cyclization reactions.

Alkynes that are in conjugation with carbonyl groups, known as ynones, are excellent Michael acceptors for nucleophilic conjugate addition. acs.orgresearchgate.net The reaction involves the addition of a nucleophile to the β-carbon of the alkyne. Softer nucleophiles generally favor this 1,4-conjugate addition over a 1,2-addition to the carbonyl carbon. acs.orgnih.gov The high electrophilicity of the alkyne in this compound, enhanced by the trifluoromethyl group, facilitates this type of transformation.

Table 1: Expected Nucleophilic Addition Reactions at the Alkyne Moiety

| Nucleophile Class | Example Reagent | Expected Product Type |

|---|---|---|

| Thiol-yne Addition | Thiophenols, Alkanethiols | β-Thioenones |

| Amino-yne Addition | Primary/Secondary Amines | Enaminones |

| Hydroxyl-yne Addition | Alcohols, Water | β-Alkoxyenones |

Activated alkynes are known to participate as dienophiles or dipolarophiles in various cycloaddition reactions. researchgate.net

[3+2] 1,3-Dipolar Cycloaddition : This is a common reaction for electron-deficient alkynes. They can react with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings. nih.govmdpi.com For instance, reaction with an azide would be expected to yield a substituted triazole.

[4+2] Diels-Alder Reaction : The activated alkyne can act as a dienophile in reactions with dienes to form six-membered rings.

[2+2] Cycloaddition : Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes are also possible pathways to form cyclobutene derivatives.

The alkyne moiety can be selectively reduced. Catalytic hydrogenation is a common method for this transformation. Depending on the catalyst and reaction conditions, the triple bond can be reduced to a double bond (alkene) or fully saturated to a single bond (alkane). For example, hydrogenation of α,β-unsaturated carbonyls can proceed sequentially, first reducing the alkyne, then the alkene, and finally the ketone. researchgate.net The choice of catalyst, such as Lindlar's catalyst for cis-alkene formation or dissolving metal reduction for trans-alkene formation, can control the stereochemical outcome of partial reduction.

The alkyne functional group is a versatile handle in transition-metal catalysis, enabling the formation of complex molecular architectures. acs.org Palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Stille reactions are powerful methods for C-C bond formation involving alkynes. mdpi.com These reactions typically involve the coupling of the alkyne with organohalides or organometallic reagents. nih.govbeilstein-journals.org The electron-deficient nature of the alkyne in this compound can influence the regioselectivity and efficiency of these transformations. acs.org

Reactions Involving the Ketone Moiety of this compound

The carbonyl group is highly polarized due to the electronegativity of the oxygen atom, making the carbonyl carbon electrophilic. masterorganicchemistry.com This effect is dramatically amplified by the adjacent trifluoromethyl group.

Trifluoromethyl ketones are significantly more electrophilic than their non-fluorinated analogs. nih.gov This increased reactivity makes them highly susceptible to nucleophilic attack at the carbonyl carbon. libretexts.org Such reactions typically proceed via a two-step mechanism: nucleophilic attack to form a tetrahedral alkoxide intermediate, followed by protonation to yield an alcohol. libretexts.org The electron-withdrawing trifluoromethyl group stabilizes the resulting alkoxide intermediate, facilitating the addition. Strong, hard nucleophiles like organolithium or Grignard reagents tend to favor this 1,2-addition to the carbonyl over the 1,4-addition to the alkyne. acs.org

Table 2: Expected Nucleophilic Addition Reactions at the Ketone Moiety

| Nucleophile Class | Example Reagent | Expected Product Type |

|---|---|---|

| Organometallic Reagents | Grignard Reagents (R-MgBr), Organolithiums (R-Li) | Tertiary Trifluoromethyl Alcohols |

| Hydride Reagents | Sodium Borohydride (NaBH₄) | Secondary Trifluoromethyl Alcohols |

| Cyanide | Hydrogen Cyanide (HCN), Trimethylsilyl Cyanide (TMSCN) | Trifluoromethyl Cyanohydrins |

Condensation Reactions

The structural framework of this compound, featuring a conjugated ynone system, makes it a prime candidate for condensation reactions, particularly with dinucleophiles, leading to the formation of diverse heterocyclic systems. Ynones are recognized as valuable intermediates in the synthesis of heterocycles through cyclocondensations. researchgate.net The reactivity is largely dictated by the electrophilic nature of both the carbonyl carbon and the β-alkyne carbon.

While direct examples involving the title compound are scarce, extensive research on related trifluoromethylated building blocks provides significant insight. For instance, the analogous enone, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), readily undergoes condensation with urea to form 4-trifluoromethyl-2(1H)-pyrimidinones. researchgate.net Similarly, its reaction with hydrazines is a common route to fluorinated pyrazole derivatives. researchgate.net A study on the reaction of CF3-ynones with sodium azide demonstrated the formation of 4-trifluoroacetyltriazoles via a Michael addition followed by cyclization. mdpi.com

Based on these precedents, this compound is expected to react with various dinucleophiles (e.g., hydrazine, hydroxylamine, urea, guanidine) to yield a range of trifluoromethyl-substituted five- and six-membered heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. The reaction pathway would likely involve an initial nucleophilic attack at the β-carbon of the alkyne (a conjugate addition) or the carbonyl carbon, followed by an intramolecular cyclization and dehydration/tautomerization.

Table 1: Expected Products from Condensation Reactions

| Reactant | Expected Heterocyclic Product |

|---|---|

| Hydrazine | 5-Trifluoromethyl-3-aminopyrazole |

| Hydroxylamine | 5-Trifluoromethyl-3-aminoisoxazole |

| Urea | 4-Trifluoromethyl-6-aminopyrimidin-2-one |

| Guanidine | 2,6-Diamino-4-trifluoromethylpyrimidine |

Reactivity of the Amino Group in this compound

The primary amino group in this compound serves as a versatile nucleophilic handle for a wide array of functionalization and derivatization reactions. Standard organic transformations can be applied to modify this group, thereby altering the molecule's electronic properties, solubility, and subsequent reactivity. Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Arylation: Formation of C-N bonds through cross-coupling reactions, such as the Buchwald-Hartwig amination.

These modifications are crucial for building more complex molecular architectures and for modulating the biological activity in medicinal chemistry applications. The synthesis of α-trifluoromethyl amines is a significant area of research due to their prevalence in bioactive compounds. nih.gov

The amino group is strategically positioned to act as an intramolecular nucleophile, facilitating cyclization reactions to construct nitrogen-containing heterocycles. Following an initial intermolecular reaction at the ynone moiety, the amino group can attack an electrophilic center to close a ring. For example, in reactions with α,β-unsaturated carbonyl compounds, a Michael addition could be followed by an intramolecular condensation involving the amino group to form substituted pyridines or dihydropyridines.

Furthermore, the amino group can be the initiating nucleophile in tandem reactions. For instance, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary amines has been shown to produce seven-membered azacycles (azepines). nih.gov This suggests that this compound could potentially undergo similar metal-catalyzed transformations, where the amino group adds to an activated alkyne, followed by intramolecular cyclization.

Influence of the Trifluoromethyl Group on the Reactivity Profile

The trifluoromethyl (CF3) group exerts a profound influence on the chemical reactivity of this compound, primarily through its potent electron-withdrawing nature. nih.gov

Key Effects of the CF3 Group:

Enhanced Electrophilicity: The CF3 group significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone highly susceptible to attack by nucleophiles. This activation is a cornerstone of its reactivity, for example, in Claisen-type condensations where ethyl trifluoroacetate is a common reactant. organic-chemistry.org

Reaction Selectivity: The electronic influence of the CF3 group can dictate the regioselectivity of reactions. In cycloadditions involving related β-keto esters, the CF3 group accelerates the reaction rate without altering the regioselectivity, which is controlled by other functional groups. nih.gov In other cases, it can govern the final heterocyclization step in multi-step processes.

Increased Acidity of Adjacent Protons: While the title compound lacks α-protons, in related structures, the CF3 group markedly increases the acidity of neighboring C-H bonds, facilitating enolate formation.

Physicochemical Properties: The CF3 group enhances lipophilicity and metabolic stability, properties that are highly desirable in the design of pharmaceuticals and agrochemicals. nih.gov

The presence of the CF3 group can also lead to unexpected chemical behavior. Research on molecules containing a stereogenic carbon connected to both a trifluoromethyl group and a fluorine atom has revealed unorthodox reactivity, such as unusual regioselectivity in allylation reactions and preferential reactions at more sterically hindered positions, driven by electronic repulsion and hyperconjugation effects. springernature.com

Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in synthetic chemistry for their efficiency and atom economy. The multiple reactive sites in this compound—the nucleophilic amino group, the electrophilic carbonyl, and the electrophilic alkyne—make it an ideal candidate for designing novel MCRs.

While no MCRs have been reported specifically with this compound, its potential can be inferred.

As a Carbonyl Component: The activated ketone can participate in well-known MCRs like the Biginelli or Hantzsch reactions, which traditionally use β-ketoesters.

As a Bifunctional Component: The amino group and the ynone system could react sequentially in a one-pot process. For example, it could engage in a Ugi-type reaction where the amine acts as one component, followed by an intramolecular reaction involving the ynone.

Domino Cyclizations: The compound could be a key substrate in domino reactions. A three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been shown to produce bicyclic γ-lactams. nih.gov This highlights the utility of trifluoromethylated carbonyl compounds in complex cascade reactions.

The development of MCRs using this building block would enable the rapid assembly of structurally diverse and complex trifluoromethyl-containing heterocyclic libraries.

Table 2: Potential MCRs Involving this compound

| MCR Type | Potential Role of the Ynone | Resulting Scaffold |

|---|---|---|

| Biginelli Reaction | Carbonyl Component (with an aldehyde and urea) | Dihydropyrimidinone |

| Hantzsch Reaction | Carbonyl Component (with an aldehyde, ammonia, and β-ketoester) | Dihydropyridine |

| Ugi/Passerini-type | Amine component, with subsequent intramolecular cyclization | Complex, poly-functionalized heterocycles |

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of transformations involving this compound. Mechanistic insights are primarily drawn from studies on analogous CF3-ynones and related structures.

Cyclization with Sodium Azide: A detailed DFT study of the reaction between CF3-ynones and sodium azide revealed the mechanism for forming triazoles. The reaction proceeds through a Michael addition of the azide to the alkyne's triple bond, forming an allene intermediate. This is followed by a rapid, exergonic cyclization to yield the triazolate anion. The study also found that the reaction's chemoselectivity could be switched by acid catalysis to produce isoxazoles instead. mdpi.comresearchgate.net

Fiesselmann Thiophene Synthesis: The condensation of ynone trifluoroborate salts with alkylthiols to form thiophenes is proposed to proceed via a reversible thiol addition to the ynone. This is followed by a proton transfer and subsequent cyclization to generate the thiophene ring with high regiocontrol. organic-chemistry.org

Radical Pathways: The trifluoromethylation of alkynes can proceed through radical mechanisms. For instance, the addition of a trifluoromethyl radical to an alkyne forms a highly stable conjugated allenyl radical, which can then be trapped to form the final product. nih.gov

These studies underscore the versatile reactivity of the trifluoromethyl-ynone scaffold, which can undergo both ionic and radical pathways, often with high selectivity that can be controlled by reaction conditions such as solvent polarity and the presence of acid catalysts. mdpi.com

Computational and Theoretical Investigations of 4 Amino 1,1,1 Trifluoro 3 Butyn 2 One

Quantum Chemical Calculations on the Electronic Structure of 4-Amino-1,1,1-trifluoro-3-butyn-2-one

Quantum chemical calculations are pivotal in understanding the electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) provide valuable insights into electron distribution and molecular orbitals.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, often performed in conjunction with DFT, provides a deeper understanding of a molecule's reactivity and electronic transitions. Key parameters derived from MO analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For this compound, a detailed MO analysis would map the spatial distribution of these frontier orbitals, identifying potential sites for nucleophilic and electrophilic attack. Regrettably, no specific molecular orbital analysis for this compound has been reported.

Conformational Analysis and Intramolecular Interactions in this compound

The three-dimensional structure and conformational preferences of a molecule are crucial determinants of its physical and biological properties. Conformational analysis of this compound would involve identifying stable rotamers and the energy barriers between them. Intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen or fluorine atoms, could play a significant role in stabilizing certain conformations. While studies on the conformational preferences of other fluorinated compounds exist rsc.org, a dedicated analysis for this compound is absent from the current body of scientific literature.

Reaction Pathway and Transition State Analysis of Key Transformations

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, thereby predicting the feasibility and kinetics of various transformations. For this compound, computational studies could investigate its reactivity towards nucleophiles and electrophiles, as well as its potential for cycloaddition reactions involving the alkyne moiety. Such theoretical examinations of reaction pathways are essential for designing synthetic routes and understanding the chemical behavior of the compound, but they have not yet been published.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. For this compound, computational methods could provide predicted values for:

Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants.

Infrared (IR): Vibrational frequencies and intensities, corresponding to the various functional groups.

Ultraviolet-Visible (UV-Vis): Electronic transitions and maximum absorption wavelengths.

While theoretical predictions of spectroscopic data for various organic molecules are common researchgate.net, specific predicted data for this compound are not available in the reviewed sources.

| Spectroscopic Technique | Predicted Parameters |

| ¹H NMR | Chemical shifts of protons on the amino group and any other relevant protons. |

| ¹³C NMR | Chemical shifts of the carbonyl, alkyne, and trifluoromethyl carbons. |

| ¹⁹F NMR | Chemical shift of the trifluoromethyl group. |

| IR Spectroscopy | Frequencies for N-H stretching, C≡C stretching, C=O stretching, and C-F stretching vibrations. |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax) related to electronic transitions. |

Note: The above table represents the types of data that could be generated from computational studies, but no specific values have been found in the literature for this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov An MD simulation of this compound in various solvents could provide insights into its solvation and the nature of intermolecular forces, including hydrogen bonding and dipole-dipole interactions. These simulations are particularly useful for understanding how the compound might behave in a condensed phase or within a biological system. To date, no molecular dynamics simulation studies specifically focused on this compound have been published.

Advanced Applications and Derivatization Strategies of 4 Amino 1,1,1 Trifluoro 3 Butyn 2 One in Specialized Organic Synthesis

Development of Complex Fluorinated Organic Molecules Utilizing 4-Amino-1,1,1-trifluoro-3-butyn-2-one

This compound is a highly functionalized building block that serves as a potent electrophile for the synthesis of intricate organic structures. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the adjacent carbonyl and alkyne functionalities, making them susceptible to a variety of nucleophilic attacks and cycloaddition reactions.

The reactivity of this compound is governed by two primary sites: the carbonyl carbon of the trifluoromethyl ketone and the electrophilic β-carbon of the alkyne, which is activated for conjugate addition. This dual reactivity allows for sequential or one-pot multi-component reactions to rapidly build molecular complexity.

Key Reaction Pathways:

Michael Addition: The electron-deficient alkyne readily undergoes Michael or conjugate addition with a wide range of soft nucleophiles, such as thiols, amines, and stabilized carbanions. This reaction is a foundational step for creating more elaborate acyclic structures.

Carbonyl Addition: The ketone can be targeted by organometallic reagents or reducing agents to generate secondary alcohols, providing a handle for further functionalization.

Cyclocondensation: The combination of the ketone and the activated alkyne allows for reactions with bifunctional nucleophiles to construct various heterocyclic systems.

These fundamental reactions enable the use of this compound as a linchpin in the synthesis of complex fluorinated molecules, including those with multiple stereocenters and diverse functional groups.

Synthesis of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of a trifluoromethyl group often enhances biological activity. This compound is an exceptional precursor for constructing a variety of CF₃-substituted heterocycles. Trifluoromethylated ynones are known to react with bifunctional nucleophiles to yield five- and six-membered rings.

For instance, the reaction of CF₃-ynones with sodium azide can be selectively controlled to produce either 4-trifluoroacetyl-1,2,3-triazoles or 5-trifluoromethyl-isoxazoles by switching the acid catalysis. mdpi.com This demonstrates the potential for chemo-divergent synthesis from a single precursor. Similarly, cyclocondensation with hydrazine derivatives is a well-established route to trifluoromethyl-pyrazoles. rsc.org The enamine moiety within the precursor can direct the regioselectivity of these cyclization reactions.

| Reagent | Resulting Heterocycle | Reaction Type |

| Hydrazine (R-NHNH₂) | 5-Trifluoromethyl-pyrazoles | Cyclocondensation |

| Hydroxylamine (NH₂OH) | 5-Trifluoromethyl-isoxazoles | Cyclocondensation |

| Sodium Azide (NaN₃) | 4-Trifluoroacetyl-1,2,3-triazoles | [3+2] Cycloaddition |

| Guanidine | 2-Amino-4-trifluoromethyl-pyrimidines | Cyclocondensation |

This table represents the expected reactivity based on the functional groups of this compound and known reactions of similar trifluoromethyl ynones.

Applications in the Synthesis of Functionally Diverse Organic Compounds

The unique electronic properties of this compound facilitate its use in a broad spectrum of organic transformations beyond heterocycle synthesis. The activated alkyne can participate in various cycloaddition reactions, including Diels-Alder reactions where it can act as a dienophile, leading to highly substituted trifluoromethylated cyclohexene derivatives.

Furthermore, the compound is an excellent substrate for conjugate addition reactions. wikipedia.org This allows for the introduction of a wide array of functional groups at the β-position, leading to the synthesis of complex acyclic molecules that can serve as intermediates for other targets.

Examples of Potential Transformations:

Thia-Michael Addition: Reaction with thiols to produce β-thio-α,β-unsaturated ketones.

Aza-Michael Addition: Addition of primary or secondary amines to yield fluorinated β-enaminones.

Organocuprate Addition: Conjugate addition of organocuprates to install alkyl or aryl groups at the β-position.

Radical Reactions: The electron-poor alkyne can act as a radical acceptor, enabling the formation of C-C bonds via radical-mediated processes.

These transformations highlight the compound's utility in generating a library of functionally diverse molecules from a single, readily accessible fluorinated starting material.

Design and Synthesis of Advanced Materials Precursors

The incorporation of trifluoromethyl groups is a proven strategy for designing advanced materials with tailored properties. The CF₃ group is known to enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the refractive index and dielectric constant. Fluorinated building blocks are therefore valuable in the synthesis of specialty polymers, liquid crystals, and functional dyes. sigmaaldrich.com

This compound, with its multiple reactive handles, is a candidate for creating monomers for polymerization. The primary amine can be used for the formation of polyamides or polyimides, while the alkyne can participate in polymerization reactions such as polycyclotrimerization. The resulting fluorinated polymers would be expected to exhibit high thermal stability and low surface energy, making them suitable for applications in advanced coatings, membranes, and electronic materials. Additionally, the inherent chromophore of the enaminone system, combined with the CF₃ group, makes it a potential building block for the synthesis of fluorinated dyes and sensors for applications in bioimaging and materials science. mdpi.com

Role as a Precursor to Biologically Relevant Fluorinated Scaffolds

Fluorine plays a critical role in modern drug design, with fluorinated compounds representing a significant portion of approved pharmaceuticals. sigmaaldrich.comnih.gov The trifluoromethyl group, in particular, is valued for its ability to block metabolic oxidation, increase binding affinity, and improve cell membrane permeability.

This compound is a valuable precursor for synthesizing biologically relevant scaffolds. Trifluoromethyl ketones are well-known transition-state mimics of serine, cysteine, and threonine proteases, acting as potent reversible covalent inhibitors. nih.gov By using the amino group as a synthetic handle for peptide coupling, this building block can be incorporated into peptidomimetic structures to target specific enzymes.

Furthermore, derivatization of the ynone functionality can lead to fluorinated analogues of amino acids and other natural products. The ability to generate diverse heterocyclic and acyclic scaffolds from this precursor allows for the exploration of new chemical space in the search for novel therapeutic agents, from enzyme inhibitors to receptor modulators. researchgate.net The strategic placement of the CF₃ group can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

| Compound Class | Potential Biological Application | Key Structural Feature |

| Peptidomimetics | Protease Inhibition | Trifluoromethyl ketone |

| CF₃-Pyrazoles | COX-2 Inhibition, Kinase Modulation | Pyrazole ring |

| CF₃-Isoxazoles | Antibacterial, Antiviral | Isoxazole ring |

| Fluorinated β-Amino Ketones | Enzyme Inhibition, Building Blocks | β-Amino ketone scaffold |

This table outlines potential applications based on the known bioactivity of the resulting structural motifs.

Future Directions and Emerging Research Avenues for 4 Amino 1,1,1 Trifluoro 3 Butyn 2 One

Exploration of Uncharted Reactivity Patterns and Synthetic Utilities

The juxtaposition of the electron-withdrawing trifluoromethyl ketone and the electron-donating amino group across an alkyne scaffold in 4-Amino-1,1,1-trifluoro-3-butyn-2-one suggests a rich and complex reactivity profile that warrants thorough investigation. Future research will likely focus on elucidating its behavior in a variety of fundamental organic transformations.

A primary area of investigation will be its participation in cycloaddition reactions . The polarized alkyne is a prime candidate for reactions with a range of dienes and 1,3-dipoles, offering a direct route to complex trifluoromethyl-substituted heterocyclic systems. The regioselectivity of these reactions will be of particular interest, with the electronic bias of the substituents expected to exert strong directional control.

Furthermore, the compound's susceptibility to nucleophilic and electrophilic additions across the alkyne presents a fertile ground for synthetic exploration. Nucleophilic attack is anticipated at the carbon atom adjacent to the ketone, while electrophilic additions will likely target the carbon atom bearing the amino group. A systematic study of these reactions with a diverse array of nucleophiles (e.g., thiols, amines, stabilized carbanions) and electrophiles (e.g., halogens, protons) will be crucial. acs.orgnih.gov The resulting functionalized enamines and vinyl ketones are valuable synthetic intermediates in their own right.

The potential of this compound as a versatile building block for the synthesis of more complex fluorinated molecules is another key research avenue. nih.govbeilstein-journals.orgalfa-chemistry.comnih.gov Its multifunctional nature allows for sequential or one-pot transformations to construct elaborate molecular architectures. For instance, the amino group could be derivatized, followed by a reaction at the alkyne or ketone, to build a library of novel compounds with potential applications in medicinal chemistry and materials science.

| Potential Reaction Type | Reactant | Predicted Product Class | Potential Synthetic Utility |

| [4+2] Cycloaddition | Dienes (e.g., cyclopentadiene) | Trifluoromethylated bicyclic compounds | Access to complex scaffolds for agrochemical and pharmaceutical screening. |

| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Trifluoromethylated triazoles, isoxazolines | Synthesis of bioactive heterocycles. researchgate.net |

| Nucleophilic Addition | Thiols, Amines | β-Thio/Amino-α,β-unsaturated ketones | Functionalized intermediates for further elaboration. acs.org |

| Electrophilic Addition | Halogens (e.g., Br₂) | Dihalo-enaminones | Precursors for cross-coupling reactions. |

| Tandem Reactions | Dinucleophiles (e.g., hydrazines) | Trifluoromethylated pyrazoles | Direct synthesis of important heterocyclic cores. researchgate.net |

Development of Highly Efficient and Selective Catalytic Systems

The development of catalytic methods for both the synthesis and transformation of this compound is paramount for its practical application. Future research will likely focus on several key areas of catalysis.

For the synthesis of the title compound, catalytic methods that enable the coupling of trifluoromethylated precursors with amino-alkyne fragments will be highly sought after. This could involve transition metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions, which are known to be effective in the formation of carbon-carbon bonds involving alkynes. organic-chemistry.org The development of enantioselective catalytic systems for the synthesis of chiral derivatives would also be a significant advancement.

In terms of its transformations , catalysis will be crucial for controlling the selectivity of reactions. For instance, in cycloaddition and addition reactions, chiral Lewis acid or organocatalytic systems could be employed to induce enantioselectivity, leading to the synthesis of non-racemic trifluoromethylated compounds. Furthermore, the development of catalytic systems that can selectively activate one functional group in the presence of others (e.g., selective reduction of the ketone or selective addition to the alkyne) will greatly enhance its synthetic utility.

Visible-light photoredox catalysis is another promising area for exploring the reactivity of this compound. acs.orgnih.govdoi.org This approach could enable novel trifluoromethylation or functionalization reactions of the alkyne under mild conditions.

| Catalytic Approach | Target Transformation | Potential Catalyst Class | Anticipated Advantage |

| Transition Metal Catalysis | Synthesis of the parent compound | Copper, Palladium complexes | Efficient C-C bond formation. |

| Chiral Lewis Acid Catalysis | Enantioselective cycloadditions | Scandium, Copper chiral complexes | Access to enantiomerically pure heterocycles. |

| Organocatalysis | Asymmetric nucleophilic additions | Chiral amines, thioureas | Metal-free synthesis of chiral products. |

| Photoredox Catalysis | Radical additions to the alkyne | Iridium, Ruthenium complexes | Mild reaction conditions and novel reactivity. acs.orgnih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.govacs.org

Flow chemistry provides a means to handle potentially reactive or unstable intermediates with greater control. The small reaction volumes and efficient heat and mass transfer in flow reactors can mitigate safety concerns associated with exothermic reactions or the handling of hazardous reagents often used in fluorination chemistry. nih.gov Continuous flow processes can also enable the telescoping of reaction sequences, where the crude product from one step is directly used as the substrate in the next, minimizing purification and handling. acs.org

Automated synthesis platforms , coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions. By systematically varying parameters such as catalyst, solvent, temperature, and stoichiometry, these platforms can rapidly identify optimal conditions for the synthesis of a library of derivatives of this compound. This approach would be particularly valuable for exploring its potential in drug discovery and materials science.

| Platform | Application Area | Key Benefits |

| Flow Chemistry | Synthesis of the parent compound | Enhanced safety, improved heat and mass transfer, scalability. nih.gov |

| Flow Chemistry | Derivatization reactions | Telescoping of reaction sequences, reduced waste. |

| Automated Synthesis | Reaction optimization | High-throughput screening of reaction conditions. |

| Automated Synthesis | Library synthesis | Rapid generation of a diverse set of derivatives for screening. |

New Computational Paradigms for Predicting and Understanding Reactivity

Computational chemistry is poised to play a pivotal role in guiding the experimental exploration of this compound. The use of advanced computational models can provide valuable insights into its electronic structure, reactivity, and reaction mechanisms, thereby accelerating the discovery of its synthetic applications.

Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity and stereoselectivity of various reactions. nih.govnih.gov For example, DFT can be used to model the transition states of cycloaddition reactions to determine the most likely regioisomeric outcome. It can also be used to calculate the activation barriers for nucleophilic and electrophilic additions to different positions of the molecule, providing a theoretical basis for understanding its reactivity.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its interactions with catalysts and solvents. This information can be crucial for designing more efficient and selective catalytic systems.

The development of machine learning models, trained on experimental and computational data, could eventually be used to predict the outcome of reactions involving this and related compounds with a high degree of accuracy. This would represent a significant step towards the in silico design of novel synthetic routes.

| Computational Method | Area of Application | Predicted Insights |

| Density Functional Theory (DFT) | Reaction regioselectivity | Prediction of the most favorable site for attack in cycloadditions and additions. nih.govnih.gov |

| Density Functional Theory (DFT) | Reaction mechanism elucidation | Calculation of transition state energies and reaction pathways. |

| Molecular Dynamics (MD) | Catalyst-substrate interactions | Understanding the binding modes and conformational dynamics in catalytic cycles. |

| Machine Learning | Predictive synthesis | High-throughput prediction of reaction outcomes and optimal conditions. |

Potential for Innovation in Fluorine Chemistry Applications

The unique structural features of this compound make it a promising candidate for a wide range of applications in fluorine chemistry. nih.govresearchgate.netmdpi.comoup.com The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

In medicinal chemistry , this compound could serve as a key building block for the synthesis of novel trifluoromethylated heterocycles and other complex molecules with potential therapeutic activity. The ynamine functionality provides a handle for the introduction of diverse substituents, allowing for the fine-tuning of biological properties.

In agrochemicals , the introduction of a trifluoromethyl group is a common strategy for increasing the potency and stability of herbicides, insecticides, and fungicides. The versatile reactivity of this compound could be leveraged to create new classes of crop protection agents.

In materials science , the high electronegativity and unique electronic properties of the trifluoromethyl group can be exploited to create novel polymers, liquid crystals, and other advanced materials with tailored properties. This compound could be incorporated into polymer backbones or used as a precursor for the synthesis of fluorinated monomers.

| Application Field | Potential Role of this compound | Anticipated Benefits |

| Medicinal Chemistry | Building block for novel drug candidates. | Introduction of the trifluoromethyl group to enhance pharmacokinetic and pharmacodynamic properties. nih.gov |

| Agrochemicals | Precursor for new crop protection agents. | Increased potency and metabolic stability of active ingredients. |

| Materials Science | Monomer or precursor for fluorinated polymers and materials. | Tailoring of electronic, optical, and surface properties. |

| Chemical Biology | Probe for studying biological systems. | The trifluoromethyl group can serve as a useful NMR tag for studying protein-ligand interactions. |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1,1,1-trifluoro-3-butyn-2-one in academic laboratories?

The compound can be synthesized via condensation reactions involving trifluoroacetyl precursors and protected amine intermediates. For example, trifluoroacetone derivatives (e.g., 3-Benzoyl-1,1,1-trifluoroacetone, ) are synthesized using ketone acylation under anhydrous conditions. Amino group introduction may require protective strategies (e.g., Boc protection, ) to prevent side reactions. Reaction monitoring via TLC or HPLC and purification by column chromatography are critical for isolating the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : To resolve structural features, including trifluoromethyl and amino groups. For example, ¹⁹F NMR is critical for confirming trifluoromethyl environments ( ).

- IR Spectroscopy : To identify carbonyl (C=O) and amine (N-H) stretches.

- Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation analysis ( ).

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation, as recommended for similar fluorinated amines ( ). Use moisture-free solvents and glassware to avoid hydrolysis of the trifluoromethyl or carbonyl groups.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies between experimental and theoretical data may arise from dynamic effects (e.g., rotamers) or solvent interactions. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-validate with density functional theory (DFT) calculations to model electronic environments, as demonstrated for trifluoromethyl-containing compounds ( ).

Q. What strategies optimize reaction yields of this compound under catalytic conditions?

Screen Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) to enhance acylation efficiency. Solvent selection (e.g., dichloromethane vs. THF) impacts polarity and reaction kinetics. Monitor reaction progress via in-situ IR or GC-MS to identify optimal quenching points ( ).

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the amino group?

The -CF₃ group reduces electron density at the amino moiety, making it less nucleophilic. This effect can be quantified via Hammett substituent constants (σₚ values) and compared to non-fluorinated analogs. Such electronic modulation is critical in designing electrophilic substitution reactions or coordination complexes ( ).

Q. What mechanistic insights explain the compound’s behavior in nucleophilic addition reactions?

The electron-deficient carbonyl group (due to -CF₃) enhances susceptibility to nucleophilic attack. Kinetic studies (e.g., using stopped-flow UV-Vis) and isotopic labeling (¹⁸O or ¹⁵N) can track intermediate formation. Computational modeling of transition states (e.g., Gaussian software) provides further mechanistic clarity ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.